Isotopic Enrichment and Mass Shift: Definitive +5 Da Separation from Unlabeled Methoxyvinpocetine
10-Methoxy Vinpocetine-d5 incorporates five deuterium atoms, yielding a molecular ion [M+H]⁺ at m/z 386.5, versus m/z 381.5 for unlabeled 10-Methoxy Vinpocetine (C₂₃H₂₈N₂O₃, MW 380.5) . This +5 Da mass difference eliminates isotopic cross-talk between the IS and analyte channels in triple quadrupole MS, a critical requirement validated in Vinpocetine-d5 applications where the analogous +5 Da shift (m/z 356 vs. 351) achieved baseline resolution with identical 4.4 min retention time on C18 columns [1]. Vendor specifications for 10-Methoxy Vinpocetine-d5 report ≥98% isotopic enrichment, minimizing unlabeled carryover signal that would compromise LOQ .
| Evidence Dimension | Mass spectrometric differentiation (m/z shift) |
|---|---|
| Target Compound Data | 10-Methoxy Vinpocetine-d5: [M+H]⁺ = 386.5 Da; isotopic enrichment ≥98% |
| Comparator Or Baseline | Unlabeled 10-Methoxy Vinpocetine (Vinpocetine EP Impurity C): [M+H]⁺ = 381.5 Da; isotopic enrichment not applicable |
| Quantified Difference | +5.0 Da mass shift; 0 Da for unlabeled analog (co-incident with analyte signal) |
| Conditions | ESI positive ion mode; triple quadrupole MS; molecular weight calculation based on molecular formula |
Why This Matters
A +5 Da shift provides clean MS channel separation without isotopic overlap, enabling accurate peak integration at low ng/mL concentrations required by ICH M10 bioanalytical guidelines.
- [1] Bio-protocol Exchange. Quantitative LC-MS/MS Analysis of Vinpocetine: d5-vinpocetine transitions m/z 356→280, retention time 4.4 min. View Source
